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Introduction
Avycaz®, a combination of the third-generation cephalosporin ceftazidime and the novel non-

β-lactam β-lactamase inhibitor avibactam, represents a significant advancement in the

treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2]

Avibactam restores the activity of ceftazidime against a broad spectrum of pathogens

producing Ambler class A, C, and some class D β-lactamases, including Klebsiella pneumoniae

carbapenemases (KPCs) and extended-spectrum β-lactamases (ESBLs).[3][4][5][6] This

technical guide provides an in-depth summary of the preclinical pharmacokinetic (PK) and

pharmacodynamic (PD) data that have been instrumental in defining the therapeutic potential

and optimal dosing strategies for Avycaz.

Mechanism of Action
The synergistic activity of Avycaz is based on a dual mechanism. Ceftazidime inhibits bacterial

cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and

death.[5] Avibactam, which does not possess a β-lactam core, acts as a potent inhibitor of a

wide range of serine β-lactamases.[7][8] It forms a reversible covalent adduct with the enzyme,

preventing the hydrolysis and inactivation of ceftazidime.[5][9] This protective action allows

ceftazidime to reach its PBP targets at effective concentrations.[9]
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Caption: Mechanism of action of ceftazidime-avibactam.
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Pharmacokinetics in Preclinical Models
The pharmacokinetic profiles of ceftazidime and avibactam have been characterized in various

preclinical models, primarily in mice and rabbits. Both compounds exhibit approximately linear

pharmacokinetics, and their half-lives of around 2 hours make them suitable for co-formulation.

[10] The primary route of elimination for both drugs is renal excretion.[7][10]

Table 1: Pharmacokinetic Parameters of Ceftazidime-
Avibactam in Rabbit Models
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Species

Dosing
(Ceftazidim
e/Avibacta
m)

Parameter
Ceftazidime
Value

Avibactam
Value

Reference

Rabbit (NZW)
60/15 mg/kg

(Single IV)

Cmax

(µg/mL)
185.3 ± 46.1 18.2 ± 2.6 [11]

AUC₀₋ᵢₙf

(µg·h/mL)
287.9 ± 99.4 21.4 ± 3.4 [11]

t₁/₂ (h) 1.1 ± 0.3 0.9 ± 0.1 [11]

Rabbit (NZW)

90/22.5

mg/kg (Single

IV)

Cmax

(µg/mL)
269.8 ± 68.4 29.5 ± 5.3 [11]

AUC₀₋ᵢₙf

(µg·h/mL)
415.7 ± 110.2 31.8 ± 5.8 [11]

t₁/₂ (h) 1.2 ± 0.2 1.0 ± 0.1 [11]

Rabbit (NZW)
120/30 mg/kg

(Single IV)

Cmax

(µg/mL)
370.1 ± 99.2 39.8 ± 7.1 [11]

AUC₀₋ᵢₙf

(µg·h/mL)
608.2 ± 149.5 48.2 ± 8.7 [11]

t₁/₂ (h) 1.3 ± 0.2 1.1 ± 0.2 [11]

Rabbit (NZW)
120/30 mg/kg

(Q8h, Day 7)

Cmax

(µg/mL)
402.3 ± 103.7 41.2 ± 7.9 [12]

AUC₀₋₈

(µg·h/mL)
781.3 ± 181.9 48.9 ± 6.5 [11][12]

t₁/₂ (h) 1.4 ± 0.2 1.2 ± 0.1 [12]

Abbreviations: Cmax, maximum concentration; AUC, area under the concentration-time curve;

t₁/₂, half-life; IV, intravenous; Q8h, every 8 hours; NZW, New Zealand White.
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Pharmacodynamics and Efficacy in Preclinical
Models
The in vivo efficacy of Avycaz has been demonstrated in various infection models, including

thigh, lung, and septicemia models, against ceftazidime-resistant Enterobacteriaceae and

Pseudomonas aeruginosa.[3][4][13]

Pharmacodynamic Indices
Preclinical studies have established the key pharmacodynamic indices that correlate with the

efficacy of ceftazidime and avibactam.

Ceftazidime: The percentage of the dosing interval during which the free drug concentration

remains above the minimum inhibitory concentration (%fT>MIC) is the PD index that best

predicts its antibacterial effect.[3] A target of 50% fT>MIC is often used for clinical dose

selection.[6][14]

Avibactam: The efficacy of avibactam correlates with the percentage of the dosing interval

that its free concentration remains above a critical threshold concentration (%fT>CT).[3][15]

A conservative threshold of 1 mg/L has been used to support dosing decisions, ensuring

sufficient β-lactamase inhibition.[6][16]

Table 2: Pharmacodynamic Targets for Avycaz Efficacy
in Neutropenic Mouse Infection Models
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Infection
Model

Pathogen
Efficacy
Endpoint

Ceftazidime
Target
(%fT>MIC)

Avibactam
Target
(%fT>CT 1
mg/L)

Reference

Lung P. aeruginosa
Bacteriostasi

s
N/A ~20% [3]

1-log₁₀ kill N/A ~24% [3]

2-log₁₀ kill N/A ~30% [3]

Thigh P. aeruginosa
Bacteriostasi

s
N/A

14.1% -

62.5%
[15]

Lung P. aeruginosa
Bacteriostasi

s
N/A 0% - 21.4% [15]

Note: In these studies, ceftazidime was administered at a fixed dose, and the avibactam dose

was varied to determine the required exposure for efficacy.

Efficacy in Murine Septicemia Model
In a murine septicemia model, the addition of avibactam restored the efficacy of ceftazidime

against resistant Enterobacteriaceae producing Class A and Class C β-lactamases.

Table 3: Efficacy (ED₅₀) of Ceftazidime-Avibactam in
Murine Septicemia Model
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Pathogen Group
Ceftazidime ED₅₀
(mg/kg)

Ceftazidime-
Avibactam ED₅₀
(mg/kg)

Reference

Ceftazidime-

Susceptible K.

pneumoniae & E. coli

<1.5 to 9
Similar to Ceftazidime

alone
[4][17]

Ceftazidime-Resistant

(Class A & C β-

lactamase producers)

>90 <5 to 65 [4][17]

Ceftazidime-Resistant

(AmpC & CTX-M

producers)

>90 2 to 27 [4][17]

Abbreviations: ED₅₀, 50% effective dose.

Experimental Protocols
The preclinical evaluation of Avycaz involved standardized and robust experimental designs to

characterize its PK/PD profile.
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Phase 1: Preparation & Infection
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Caption: Generalized workflow for preclinical PK/PD studies of Avycaz.
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Animal Models
Species: Female ICR mice (approx. 25 g) or New Zealand White rabbits were commonly

used.[12][13]

Immunosuppression: To mimic conditions in immunocompromised patients, animals were

often rendered neutropenic. This was typically achieved by intraperitoneal injections of

cyclophosphamide administered prior to infection.[3][16]

Infection Models
Thigh Infection: Mice were inoculated intramuscularly in the posterior thigh with a bacterial

suspension (e.g., P. aeruginosa) of approximately 10⁶ to 10⁷ colony-forming units (CFU).

Treatment usually began 2 hours post-inoculation.[3][15]

Lung Infection: Pneumonia was induced by intranasal or intratracheal administration of a

bacterial suspension. Efficacy was assessed by quantifying the bacterial load in the lungs

after 24 hours of treatment.[3][13]

Septicemia Model: Mice were infected via intraperitoneal injection of a bacterial suspension

containing mucin to enhance virulence. The primary endpoint was survival over a defined

period (e.g., 48 hours), and the 50% effective dose (ED₅₀) was calculated.[17]

Drug Administration and Pharmacokinetics
Administration: Ceftazidime and avibactam were typically administered subcutaneously or as

an intravenous infusion, either as single doses or in multiple-dose regimens (e.g., every 2, 8,

or 12 hours) to simulate human dosing schedules.[3][12][15]

Sample Collection: For PK analysis, serial blood samples were collected at multiple time

points post-dose. In lung infection models, bronchoalveolar lavage (BAL) was performed to

obtain epithelial lining fluid (ELF) to assess drug penetration into the site of infection.[13][18]

Bioanalysis: Drug concentrations in plasma, ELF, and tissue homogenates were quantified

using validated high-performance liquid chromatography-tandem mass spectrometry (LC-

MS/MS) methods.
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Pharmacodynamic Analysis
Efficacy Assessment: At the end of the treatment period (typically 24 hours for thigh and lung

models), animals were euthanized. The target tissues (thigh muscle or lungs) were

aseptically removed, homogenized, and serially diluted for CFU enumeration.

Data Modeling: The relationship between the PK/PD index (e.g., %fT>MIC or %fT>CT) and

the change in bacterial log₁₀ CFU over 24 hours was modeled using a sigmoid Emax (Hill-

type) equation to determine the magnitude of the index required for specific antibacterial

effects (e.g., stasis, 1-log kill).

Conclusion
Preclinical models have been fundamental in elucidating the pharmacokinetic and

pharmacodynamic properties of Avycaz. These studies established the synergistic relationship

between ceftazidime and avibactam, identified the key PK/PD drivers of efficacy, and provided

the quantitative targets necessary to guide the selection of optimal dosing regimens for clinical

trials. The robust preclinical data package demonstrated that the addition of avibactam restores

ceftazidime's activity against many ceftazidime-resistant pathogens and laid the foundation for

its successful clinical development.[16]

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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